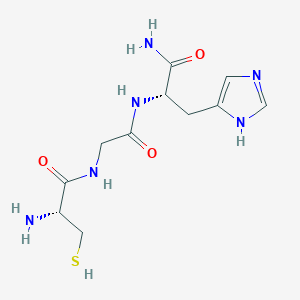

L-Cysteinylglycyl-L-histidinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

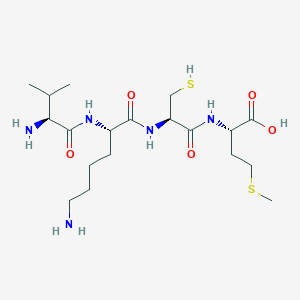

La L-Cisteinilglicil-L-histidinamida es un compuesto tripéptido formado por tres aminoácidos: cisteína, glicina e histidinamida. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Cisteinilglicil-L-histidinamida típicamente implica el acoplamiento gradual de los aminoácidos. El proceso comienza con la protección de los grupos amino y carboxilo de los aminoácidos para evitar reacciones secundarias no deseadas. Los aminoácidos protegidos se activan luego usando reactivos de acoplamiento como carbodiimidas o sales de uronio, que facilitan la formación de enlaces peptídicos. El paso final implica la desprotección de los grupos amino y carboxilo para obtener el tripéptido deseado .

Métodos de producción industrial

La producción industrial de L-Cisteinilglicil-L-histidinamida sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento como la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones

La L-Cisteinilglicil-L-histidinamida puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El grupo tiol de la cisteína puede oxidarse para formar enlaces disulfuro.

Reducción: Los enlaces disulfuro pueden reducirse nuevamente a grupos tiol.

Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución para formar derivados.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el yodo pueden usarse como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Sustitución: Las carbodiimidas o las sales de uronio se usan para la formación de enlaces peptídicos.

Principales productos formados

Oxidación: Formación de péptidos unidos por disulfuro.

Reducción: Regeneración de grupos tiol libres.

Sustitución: Formación de derivados peptídicos con cadenas laterales modificadas.

Aplicaciones Científicas De Investigación

La L-Cisteinilglicil-L-histidinamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Se investiga su papel en los procesos celulares y como posible antioxidante.

Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades relacionadas con el estrés oxidativo.

Industria: Se utiliza en el desarrollo de materiales y productos farmacéuticos basados en péptidos

Mecanismo De Acción

El mecanismo de acción de la L-Cisteinilglicil-L-histidinamida implica su interacción con objetivos moleculares como enzimas y receptores. El grupo tiol de la cisteína puede actuar como un nucleófilo, participando en reacciones redox y modulando la actividad de las proteínas diana. El péptido también puede quelar iones metálicos, lo que influye en los procesos biológicos dependientes de metales .

Comparación Con Compuestos Similares

Compuestos similares

- L-Cisteinilglicil-L-histidina

- L-Cisteinilglicil-L-histidinamida

- L-Cisteinilglicil-L-histidilmetil-amida

Singularidad

La L-Cisteinilglicil-L-histidinamida es única debido a la presencia de histidinamida, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos. La amidación de la histidina puede influir en la estabilidad, la reactividad y la interacción del compuesto con los objetivos biológicos .

Propiedades

Número CAS |

660820-56-4 |

|---|---|

Fórmula molecular |

C11H18N6O3S |

Peso molecular |

314.37 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanamide |

InChI |

InChI=1S/C11H18N6O3S/c12-7(4-21)11(20)15-3-9(18)17-8(10(13)19)1-6-2-14-5-16-6/h2,5,7-8,21H,1,3-4,12H2,(H2,13,19)(H,14,16)(H,15,20)(H,17,18)/t7-,8-/m0/s1 |

Clave InChI |

XOLYSMKOJVIABY-YUMQZZPRSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CS)N |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)N)NC(=O)CNC(=O)C(CS)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)

![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)

![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)

![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)

![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)